molecular formula C14H15NO3 B7812798 1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate

1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate

Cat. No.: B7812798
M. Wt: 245.27 g/mol
InChI Key: YCLZKCCMVGRLFT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate is an acridine derivative. Acridine derivatives are flat, aromatic heterocyclic compounds with hydrophobic nitrogen. They are structurally analogous to anthracene, where the central CH group of the middle benzene ring is replaced by a nitrogen atom .

Preparation Methods

1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve multi-step synthesis, starting from simpler organic compounds and employing catalysts to facilitate the reactions .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer’s disease .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroacridine-9-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H,16,17);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLZKCCMVGRLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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